
Application Notes and Protocols for CCK-33 in
Insulin Secretion Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Cck-33

Cat. No.: B1591339 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Cholecystokinin-33 (CCK-33) is a peptide hormone that plays a significant role in various

physiological processes, including the regulation of insulin secretion from pancreatic β-cells.

These application notes provide a comprehensive overview and detailed protocols for utilizing

CCK-33 in experiments designed to investigate its effects on insulin release. The information is

intended to guide researchers in designing and executing robust in vitro and in vivo studies.

CCK-33 exerts its effects on pancreatic β-cells primarily through the Cholecystokinin A receptor

(CCK-A or CCK1R), a G-protein coupled receptor.[1] Activation of the CCK-A receptor by CCK-
33 initiates a cascade of intracellular signaling events that ultimately lead to the potentiation of

glucose-stimulated insulin secretion (GSIS).[2] Understanding the mechanisms of CCK-33
action is crucial for the development of novel therapeutic strategies for metabolic disorders

such as type 2 diabetes.

Signaling Pathway of CCK-33 in Pancreatic β-Cells
Upon binding to the CCK-A receptor on pancreatic β-cells, CCK-33 activates two primary

signaling pathways that synergize to enhance insulin secretion, particularly in the presence of

elevated glucose levels.
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Caption: CCK-33 Signaling Pathway in Pancreatic β-Cells.

Data Presentation
The following tables summarize quantitative data from in vitro and in vivo studies investigating

the effect of CCK-33 on insulin secretion.

Table 1: In Vitro Dose-Response of CCK-33 on Insulin Secretion from Perfused Rat Pancreas
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CCK-33
Concentration

Glucose
Concentration

Insulin Secretion Reference

1 nM 4.4 mM
Significantly

Stimulated
[3]

1 nM 6.7 mM
Significantly

Stimulated
[3]

0.1 nM 6.7 mM
Weakly Stimulatory

(late phase)
[2]

1.0 nM 6.7 mM
Markedly Potentiated

(both phases)
[2]

Table 2: In Vivo Administration of CCK Peptides and Effects on Insulin Secretion

Peptide Dose
Animal
Model/Subject

Effect on
Insulin
Secretion

Reference

CCK-33 100 pmol/kg (IV) Healthy Humans

Moderately

stimulated basal

and meal-related

insulin release

[4]

CCK-8 3 µg/kg (IP) Mice

Used to test for

CCK resistance

in diet-induced

obesity

[1]

h-CCK-33
100 pmol/kg/hr

(infusion)
Conscious Rat

Increased protein

output (indicator

of pancreatic

secretion)

[5]

Experimental Protocols
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The following are detailed methodologies for key experiments to assess the impact of CCK-33
on insulin secretion.
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Caption: General Experimental Workflow.

In Vitro Protocol 1: Static Glucose-Stimulated Insulin
Secretion (GSIS) from Isolated Islets
This protocol is adapted from standard GSIS protocols and can be modified to include CCK-33.

1. Materials:

Krebs-Ringer Bicarbonate Buffer (KRBH) containing: 115 mM NaCl, 5 mM KCl, 24 mM

NaHCO₃, 2.5 mM CaCl₂, 1 mM MgCl₂, 10 mM HEPES, and 0.1% (w/v) BSA, pH 7.4.
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Low glucose KRBH (e.g., 2.8 mM glucose).

High glucose KRBH (e.g., 16.7 mM glucose).

CCK-33 stock solution (dissolved in an appropriate solvent, e.g., sterile water or PBS).

Isolated pancreatic islets (from mouse, rat, or human).

24-well culture plates.

Acid-ethanol solution (1.5% HCl in 70% ethanol) for insulin extraction.

Insulin immunoassay kit (ELISA or RIA).

2. Procedure:

Islet Preparation: Following isolation, culture islets overnight in a standard culture medium to

allow for recovery.

Pre-incubation: Hand-pick islets of similar size (e.g., 10-15 islets per replicate) and place

them in a microfuge tube or a well of a 24-well plate. Pre-incubate the islets in low glucose

KRBH for 1-2 hours at 37°C in a 5% CO₂ incubator to establish a basal insulin secretion rate.

Basal Secretion: After pre-incubation, replace the low glucose KRBH with fresh low glucose

KRBH (with or without a vehicle control for CCK-33) and incubate for 1 hour at 37°C. At the

end of the incubation, collect the supernatant for basal insulin measurement.

Stimulated Secretion: Replace the buffer with high glucose KRBH. For experimental groups,

add different concentrations of CCK-33 to the high glucose KRBH. It is recommended to test

a range of CCK-33 concentrations (e.g., 0.1 nM to 100 nM) to determine a dose-response

relationship.

Incubate for 1 hour at 37°C.

Sample Collection: At the end of the stimulation period, collect the supernatant for

measurement of secreted insulin.
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Insulin Extraction (Optional): To normalize secreted insulin to total insulin content, lyse the

islets in each well with acid-ethanol solution and store at -20°C overnight to extract

intracellular insulin.

Insulin Measurement: Quantify the insulin concentration in the collected supernatants and

islet lysates using an ELISA or RIA kit according to the manufacturer's instructions.

In Vitro Protocol 2: Perifusion Assay for Dynamic Insulin
Secretion
This assay allows for the real-time measurement of insulin secretion in response to changing

secretagogue concentrations.

1. Materials:

Perifusion system with chambers for islets.

Peristaltic pump.

Fraction collector.

KRBH buffer (as described for GSIS).

Low and high glucose KRBH buffers.

CCK-33 stock solution.

Isolated pancreatic islets.

Insulin immunoassay kit.

2. Procedure:

System Setup: Set up the perifusion system according to the manufacturer's instructions,

ensuring the temperature is maintained at 37°C.

Islet Loading: Place a group of islets (e.g., 50-100) into each perifusion chamber.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 10 Tech Support

https://www.benchchem.com/product/b1591339?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1591339?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Equilibration: Perfuse the islets with low glucose KRBH at a constant flow rate (e.g., 100

µL/min) for at least 30-60 minutes to establish a stable basal insulin secretion.

Basal Collection: Begin collecting fractions (e.g., every 1-5 minutes) while continuing to

perfuse with low glucose KRBH to measure the basal insulin secretion rate.

Stimulation: Switch the perifusion solution to high glucose KRBH. For the experimental

group, include the desired concentration of CCK-33 in the high glucose buffer.

Continue collecting fractions throughout the stimulation period to capture the first and second

phases of insulin secretion.

Return to Basal: After the stimulation period, switch back to low glucose KRBH to allow

insulin secretion to return to baseline.

Insulin Measurement: Measure the insulin concentration in each collected fraction using an

ELISA or RIA kit. The results can be plotted as insulin concentration versus time to visualize

the dynamics of insulin secretion.

In Vivo Protocol: Glucose Tolerance Test (GTT) with
CCK-33 Administration in Mice
This protocol outlines a method to assess the effect of CCK-33 on glucose tolerance in vivo.

1. Materials:

Mice (e.g., C57BL/6J).

CCK-33 (sterile and suitable for in vivo use).

Sterile saline (0.9% NaCl).

Glucose solution (e.g., 20% D-glucose in sterile saline).

Handheld glucometer and test strips.

Blood collection supplies (e.g., tail-nick lancets, micro-hematocrit tubes).
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Animal scale.

Syringes and needles for injection.

2. Procedure:

Animal Acclimation: Acclimate mice to handling and the experimental procedures for at least

a week before the study.

Fasting: Fast the mice for a defined period (e.g., 6 hours or overnight) with free access to

water.

Baseline Blood Glucose: At the end of the fasting period (time 0), obtain a baseline blood

sample from the tail vein and measure the blood glucose concentration using a glucometer.

CCK-33 Administration: Administer CCK-33 via intraperitoneal (IP) or intravenous (IV)

injection. A typical IP dose of a CCK analog in mice is around 3 µg/kg body weight.[1] The

vehicle (e.g., sterile saline) should be administered to the control group. The timing of CCK-
33 administration relative to the glucose challenge should be optimized; typically, it is given

shortly before the glucose bolus.

Glucose Challenge: After a short interval following CCK-33 injection (e.g., 15-30 minutes),

administer a glucose bolus (e.g., 2 g/kg body weight) via oral gavage or IP injection.

Blood Glucose Monitoring: Collect blood samples at various time points after the glucose

challenge (e.g., 15, 30, 60, 90, and 120 minutes) and measure blood glucose levels.

Data Analysis: Plot the blood glucose concentration versus time for both the control and

CCK-33 treated groups. The area under the curve (AUC) can be calculated to quantify the

overall glucose tolerance. A lower AUC in the CCK-33 treated group would indicate improved

glucose tolerance, likely due to enhanced insulin secretion. For a more direct measure of

insulin secretion, plasma insulin levels can be measured from blood samples collected at

each time point.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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